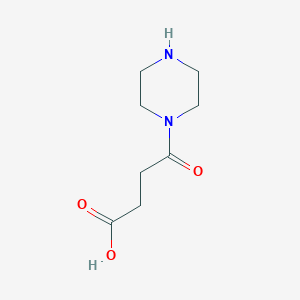

4-Oxo-4-piperazin-1-yl-butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c11-7(1-2-8(12)13)10-5-3-9-4-6-10/h9H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPFUNIGMQMISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72547-43-4 | |

| Record name | 72547-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid and Its Derivatives

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Oxo-4-piperazin-1-yl-butyric acid and its key derivatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the biological relevance of this chemical scaffold.

Introduction and Nomenclature

The term "this compound" refers to a core chemical structure that can be ambiguous without further specification of the substituent on the 4-position of the piperazine ring. This guide will focus on the parent compound and its two most common derivatives: the N-methyl and the N-Boc protected forms, which have distinct and significant applications in research and development.

Physicochemical Properties

The fundamental physicochemical properties of the parent compound and its key derivatives are summarized below. These properties are crucial for understanding the behavior of these molecules in various experimental and physiological settings.

Table 1: Core Chemical Properties

| Property | 4-Oxo-4-(piperazin-1-yl)butanoic acid | 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid | 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid |

| CAS Number | 72547-43-4 | 72547-44-5 | 288851-44-5[1] |

| Molecular Formula | C₈H₁₄N₂O₃ | C₉H₁₆N₂O₃[2] | C₁₃H₂₂N₂O₅[1] |

| Molecular Weight | 186.21 g/mol | 200.23 g/mol [2] | 286.32 g/mol [1] |

| IUPAC Name | 4-oxo-4-(piperazin-1-yl)butanoic acid | 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid[1] |

Table 2: Physical and Predicted Properties

| Property | 4-Oxo-4-(piperazin-1-yl)butanoic acid | 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid | 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid |

| Appearance | Not specified | Light yellow crystalline powder | Not specified |

| Melting Point | Not specified | 124 - 126 °C | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Solubility | Not specified | Enhanced solubility and stability in formulations[3] | Moderate in polar solvents[4] |

| pKa (Predicted) | Not specified | Not specified | Not specified |

| LogP (Predicted) | Not specified | Not specified | -0.2[1] |

| Storage Conditions | Not specified | 0-8°C | Sealed in dry, 2-8°C[5] |

Synthesis and Purification

A generalized synthesis for 4-oxo-4-(substituted-piperazin-1-yl)butanoic acid derivatives typically involves a two-step process. The first step establishes the 4-oxobutanoic acid moiety, and the second step couples it with the desired piperazine derivative.

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for 4-oxo-4-(piperazin-1-yl)butyric acid derivatives.

Experimental Protocol: General Synthesis

-

Step 1: Friedel-Crafts Acylation (Example for a related intermediate)

-

To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), add the aromatic hydrocarbon (e.g., toluene) dropwise at a reduced temperature (e.g., 0-5 °C).

-

Slowly add succinic anhydride to the mixture, maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting solid is collected by filtration, washed with water and a non-polar solvent (e.g., hexane), and then purified, typically by recrystallization, to yield the 4-aryl-4-oxobutanoic acid intermediate.

-

-

Step 2: Amide Coupling

-

The 4-aryl-4-oxobutanoic acid intermediate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

-

The desired piperazine derivative (e.g., 1-methylpiperazine or 1-Boc-piperazine) is added to the solution, often in slight excess.

-

A coupling agent (e.g., DCC, EDC with HOBt) or a base (e.g., triethylamine) is added to facilitate the amide bond formation.

-

The reaction mixture is stirred at room temperature or gentle heat for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

The final product is isolated and purified using techniques such as column chromatography or recrystallization.

-

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, typically in the range of 2.5-4.0 ppm. The methylene protons of the butyric acid chain would appear as two triplets, likely between 2.5 and 3.0 ppm. For the N-methyl derivative, a singlet corresponding to the methyl group protons would be observed around 2.3 ppm. For the N-Boc derivative, a singlet for the nine equivalent protons of the tert-butyl group would be prominent around 1.4 ppm.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbons of the amide and carboxylic acid around 170-180 ppm. The carbons of the piperazine ring would appear in the 40-50 ppm region, while the methylene carbons of the butyric acid chain would be in the 25-35 ppm range. The N-methyl carbon would be around 45 ppm, and the quaternary and methyl carbons of the Boc group would be observed around 80 ppm and 28 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹, and the C=O stretch of the amide would be observed around 1630-1660 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the mass of the specific derivative. Fragmentation patterns would likely involve cleavage of the butyric acid chain and fragmentation of the piperazine ring.

Applications in Drug Development

The 4-oxo-4-(piperazin-1-yl)butyric acid scaffold is of significant interest in medicinal chemistry and drug development due to the versatile nature of the piperazine ring, which can be modified to tune the pharmacological properties of a molecule.[3]

Pharmaceutical Intermediates

The N-methyl derivative, 4-(4-methyl-piperazin-1-yl)-4-oxo-butyric acid, is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[3] Its structure allows for further chemical modifications to develop compounds with desired biological activities.

PROTAC Linkers

The N-Boc protected derivative, 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, serves as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are a novel therapeutic modality designed to selectively degrade target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

PROTAC Mechanism of Action

References

- 1. 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid | C13H22N2O5 | CID 545895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 72547-44-5 | 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid - Moldb [moldb.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid (730973-44-1) for sale [vulcanchem.com]

- 5. 288851-44-5|4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 6. 72547-43-4|4-Oxo-4-(piperazin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic and Structural Characterization of 4-Oxo-4-piperazin-1-yl-butyric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive spectroscopic data for 4-Oxo-4-piperazin-1-yl-butyric acid is limited. This guide provides a detailed analysis based on data from its closely related methyl ester, "this compound methyl ester," and established principles of spectroscopic analysis for piperazine derivatives. The presented data serves as a robust reference for the characterization of the target compound.

Introduction

This compound is a molecule of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a piperazine ring coupled to a butyric acid chain via an amide linkage, provides a versatile scaffold for developing drugs targeting various conditions, including neurological disorders. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. This technical guide presents a summary of its expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its methyl ester derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus. For N-acylated piperazines, the rotation around the amide C-N bond can be restricted, potentially leading to the appearance of conformers and a doubling of some NMR signals.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~10-12 | Singlet (broad) | 1H | -COOH | Acidic proton, may exchange with D₂O. |

| ~3.65 - 3.45 | Multiplet | 4H | Piperazine N-CH₂ (positions 2, 6) | Protons adjacent to the acyl group. |

| ~2.70 | Triplet | 2H | -CH₂-COOH | Methylene group adjacent to the carboxylic acid. |

| ~2.60 - 2.40 | Multiplet | 4H | Piperazine N-CH₂ (positions 3, 5) | Protons adjacent to the secondary amine. |

| ~2.45 | Triplet | 2H | -CO-CH₂- | Methylene group adjacent to the carbonyl. |

| ~2.30 | Singlet (broad) | 1H | -NH- | Secondary amine proton. |

Predicted data is based on general chemical shift values for similar structures and data from the methyl ester derivative.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~174 | -COOH | Carboxylic acid carbonyl carbon. |

| ~170 | -CO-N | Amide carbonyl carbon. |

| ~53 | Piperazine N-CH₂ | Carbon atoms of the piperazine ring.[3] |

| ~45 | Piperazine N-CH₂ | Carbon atoms of the piperazine ring.[3] |

| ~42 | Piperazine N-CH₂ | Carbon atoms of the piperazine ring.[3] |

| ~29 | -CH₂-COOH | Methylene carbon adjacent to the carboxylic acid. |

| ~28 | -CO-CH₂- | Methylene carbon adjacent to the carbonyl. |

Predicted data is based on general chemical shift values for similar structures and data from the methyl ester derivative.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Secondary Amine) |

| 2950 - 2800 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Strong | C=O stretch (Amide)[2] |

| 1340 - 1300 | Strong, Sharp | CH₂ twist (Characteristic of piperazine ring)[4] |

| 1170 - 1125 | Strong | C-N stretch[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5][6][7]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 200.11 | [M]⁺ | Molecular ion (for C₉H₁₆N₂O₃) |

| 201.12 | [M+H]⁺ | Protonated molecular ion (in ESI+) |

| 183 | [M-OH]⁺ | Loss of hydroxyl radical |

| 155 | [M-COOH]⁺ | Loss of carboxyl group |

| 113 | [M-C₄H₅O₂]⁺ | Cleavage of the butyric acid chain |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

Fragmentation patterns for piperazine derivatives often involve cleavage of the piperazine ring and loss of substituents.[8][9]

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[9]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[9]

-

Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is standard.

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the resulting spectrum.[9]

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[10]

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules.

-

Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.[5][6]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for chemical synthesis and structural characterization.

Caption: Relationship between spectroscopic techniques and structural information.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

In-depth Technical Guide: 4-Oxo-4-piperazin-1-yl-butyric acid

An Examination of Publicly Available Data on its Mechanism of Action

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the findings from a comprehensive search for the mechanism of action of the chemical compound 4-Oxo-4-piperazin-1-yl-butyric acid. Despite a thorough investigation of scientific literature and chemical databases, no publicly available information was found regarding its specific molecular targets, signaling pathways, pharmacological effects, or associated experimental protocols. This suggests that the compound may be a novel or proprietary molecule, a synthetic intermediate with uncharacterized biological activity, or a compound that has not been the subject of published research.

Introduction and Compound Identification

This compound is a chemical entity with the molecular formula C₈H₁₂N₂O₄ and a molecular weight of approximately 200.19 g/mol .[1] To ensure a comprehensive search, a variety of synonyms and identifiers for this compound were utilized, including:

-

IUPAC Name: 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid[1]

-

CAS Number: 590380-54-4[1]

-

PubChem CID: 833642[1]

-

Other Synonyms: 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid, 4-Oxo-4-(3-oxo-piperazin-1-yl)-butyric acid[1]

While the search also identified similar but distinct compounds, such as 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid and 4-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-4-oxo-butyric acid, the focus of this investigation remained on the specific compound requested.

Mechanism of Action: A Search for Evidence

A systematic search of prominent scientific databases and literature repositories was conducted to elucidate the mechanism of action of this compound. The search terms included the compound name, its synonyms, and its CAS number, in conjunction with terms such as "mechanism of action," "pharmacology," "biological activity," "molecular target," and "signaling pathway."

The extensive search yielded no specific information regarding the compound's mechanism of action. There is no published data to suggest its molecular target(s), the signaling pathways it may modulate, or its broader pharmacological effects on biological systems.

Quantitative Data and Experimental Protocols

Consistent with the lack of information on its mechanism of action, no quantitative pharmacological data, such as IC₅₀, EC₅₀, or Kᵢ values, were found for this compound. Furthermore, no detailed experimental protocols describing the investigation of its biological activity have been published.

Discussion and Future Directions

The absence of publicly available data on the mechanism of action of this compound presents a significant knowledge gap. Several possibilities could explain this lack of information:

-

Novelty: The compound may be a recently synthesized molecule that has not yet been characterized biologically in a published format.

-

Proprietary Research: The compound could be under investigation by a private entity (e.g., a pharmaceutical company) and the data remains confidential.

-

Synthetic Intermediate: It may primarily be used as an intermediate in the synthesis of other molecules, with its own biological activity being uninvestigated or deemed irrelevant to its primary application.

-

Limited Research Interest: The compound may not have been prioritized for further study by the broader scientific community.

For researchers, scientists, and drug development professionals interested in this molecule, the next logical step would be to perform initial in vitro screening assays to determine its potential biological activities. This could involve broad-based screening against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) or phenotypic screening to observe its effects on cell behavior.

Conclusion

While the chemical identity of this compound is established, its mechanism of action remains unknown based on currently available public information. This document serves to report the current void of information and to guide future research efforts toward characterizing the pharmacological profile of this compound. Without primary research data, no definitive statements can be made about its biological function, and consequently, no data tables or pathway diagrams can be generated.

References

An In-depth Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 4-oxo-4-piperazin-1-yl-butyric acid derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for a wide range of structural modifications, leading to diverse pharmacological profiles. These derivatives have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Core Synthesis Strategies

The synthesis of this compound derivatives typically commences with the reaction of a substituted piperazine with succinic anhydride to form the core 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid intermediate. This intermediate then serves as a versatile precursor for the generation of a diverse library of analogs, primarily through amide bond formation with various amines.

A general synthetic workflow is depicted below:

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Oxo-4-(4-arylpiperazin-1-yl)butanoic Acid

This protocol describes a common method for the synthesis of the core butanoic acid scaffold.

Materials:

-

Substituted arylpiperazine

-

Succinic anhydride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the substituted arylpiperazine (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Add succinic anhydride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Amide Coupling Procedure

This protocol outlines the formation of amide derivatives from the carboxylic acid intermediate.

Materials:

-

4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid

-

Desired amine

-

Coupling agent (e.g., 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), HATU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

Procedure:

-

Dissolve the 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid (1 equivalent) in the anhydrous solvent.

-

Add the desired amine (1.1 equivalents) and the base (2-3 equivalents).

-

Add the coupling agent (1.2 equivalents) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized below.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 1.91 - 24.97 | [1] |

| HCT116 (Colon) | 6.18 - 18.67 | [1] | |

| MCF7 (Breast) | 0.31 - 16.33 | [1] | |

| KATO-3 (Gastric) | 10.07 - >40 | [1] | |

| MFE-296 (Endometrial) | 9.73 - >40 | [1] | |

| Piperazine Hydroxamates | NCI-H460 (Lung) | 9.33 ± 1.3 | [2] |

| HCT116 (Colon) | > 50 | [2] | |

| U251 (Glioma) | 12.03 ± 4 | [2] | |

| HL60 (Leukemia) | 0.6 (at 48h) | [2] | |

| Ciprofloxacin-Thiazolidinedione Hybrids | LOX IMVI (Melanoma) | 25.4 ± 1.43 | [3] |

| A498 (Renal) | 33.9 ± 1.91 | [3] |

Anti-inflammatory Activity

Certain derivatives have shown potent anti-inflammatory effects in various in vivo models.

| Compound | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| 4-Oxo-N-(pyridin-2-ylmethyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide (4b) | Carrageenan-induced rat paw edema | 50 mg/kg | 45.3 | [4] |

| N-(4-Fluorophenyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide (4f) | Carrageenan-induced rat paw edema | 50 mg/kg | 48.7 | [4] |

| Methyl Salicylate-Piperazine Derivative (M15) | Xylene-induced mouse ear edema | 100 mg/kg | 68.4 ± 5.2 | [5] |

| Methyl Salicylate-Piperazine Derivative (M16) | Xylene-induced mouse ear edema | 100 mg/kg | 72.1 ± 6.1 | [5] |

Experimental Protocols for Biological Assays

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways. A prominent mechanism of action for many anticancer piperazine derivatives is the inhibition of histone deacetylases (HDACs).[2][6]

HDAC inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure. This, in turn, can modulate the transcription of genes involved in cell cycle regulation and apoptosis, ultimately leading to cancer cell death.

Furthermore, HDAC inhibitors are known to influence other critical signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Oxo-4-piperazin-1-yl-butyric Acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-piperazin-1-yl-butyric acid and its derivatives are pivotal starting materials in the synthesis of a wide array of pharmacologically active compounds. Their structural motif is frequently incorporated into molecules targeting a range of therapeutic areas, including neurological disorders and autoimmune diseases. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on its primary starting materials, detailed experimental protocols, and its role as a precursor in the development of bioactive molecules.

Core Synthesis Strategy: Starting Materials and Reaction Mechanism

The most prevalent and efficient method for the synthesis of this compound involves the reaction between a piperazine derivative and a succinic acid derivative, most commonly succinic anhydride . This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond, resulting in the desired product.

The choice of the piperazine starting material can be either unsubstituted piperazine or a piperazine derivative with a substituent on one of the nitrogen atoms. This allows for the synthesis of a diverse library of this compound analogs.

Experimental Protocols

While specific reaction conditions can be optimized, the following protocols provide a detailed methodology for the synthesis of this compound and its derivatives, based on established chemical literature.

Protocol 1: Synthesis of 4-Oxo-4-(piperazin-1-yl)butanoic acid

This protocol describes the direct reaction of piperazine with succinic anhydride. Due to the two reactive secondary amines in piperazine, careful control of stoichiometry is crucial to favor the mono-acylated product.

Materials:

-

Piperazine

-

Succinic anhydride

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

A solution of piperazine (1 equivalent) in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer. To favor mono-substitution, a large excess of piperazine can be used.

-

Succinic anhydride (0.8 to 1 equivalent, to control for di-substitution) is added portion-wise to the stirred piperazine solution at room temperature.

-

The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified. A common method involves acidification with a dilute acid (e.g., HCl) to protonate the unreacted piperazine and the product, followed by selective precipitation or extraction. Crystallization from a suitable solvent system (e.g., ethanol/water) can yield the pure product.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

This protocol is adapted for the synthesis of derivatives where a substituted piperazine is used as the starting material.

Materials:

-

N-substituted piperazine (e.g., 1-methylpiperazine, 1-phenylpiperazine)

-

Succinic anhydride

-

Solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))

Procedure:

-

The N-substituted piperazine (1 equivalent) is dissolved in the selected solvent in a reaction flask.

-

Succinic anhydride (1 to 1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux (the specific temperature depends on the solvent) and maintained for 2-6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting materials.

-

After completion, the mixture is cooled to room temperature, and the solvent is evaporated in vacuo.

-

The resulting residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the pure N-substituted this compound derivative.

Data Presentation

The following table summarizes quantitative data from representative syntheses of this compound derivatives found in the literature.

| Derivative | Starting Piperazine | Starting Succinic Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid | 1-(2-Pyrimidinyl)piperazine | Succinic anhydride | Dioxane | Reflux, 4h | 75 | [1] |

| 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid | 1-Methylpiperazine | Succinic anhydride | Toluene | Reflux, 3h | 82 | Commercial Synthesis Data |

| 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid | 1-Acetylpiperazine | Succinic anhydride | Acetonitrile | Room Temp, 12h | High | General Procedure |

| 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid | 1-Boc-piperazine | Succinic anhydride | DCM | Room Temp, 6h | >90 | General Procedure |

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Role in Drug Development: A Downstream Application

This compound is a key intermediate in the synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, which are important in the treatment of autoimmune diseases. The following diagram illustrates the general signaling pathway of S1P1 receptors.

Caption: Role of this compound in synthesizing S1P1 agonists.

Conclusion

This compound is a versatile and valuable starting material in medicinal chemistry and drug development. Its straightforward synthesis from readily available piperazine derivatives and succinic anhydride makes it an attractive building block for creating complex molecules with significant therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working on the synthesis and application of this important chemical entity.

References

A Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid and Its Derivatives: Synthesis, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

The compound "4-Oxo-4-piperazin-1-yl-butyric acid" represents a core chemical scaffold that is integral to the synthesis of a diverse array of derivatives with significant potential in pharmaceutical research and drug development. While the parent compound is a key building block, it is the N-substituted derivatives that have garnered substantial interest for their varied biological activities. These derivatives are explored in contexts ranging from neurological disorders and cancer to antimicrobial and anti-inflammatory applications. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological relevance of this class of compounds, with a focus on experimental methodologies and data presentation.

Physicochemical and Identification Data of Key Derivatives

The following table summarizes the key identification and physical properties of several N-substituted derivatives of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid | 72547-44-5 | C₉H₁₆N₂O₃ | 200.24 | 124 - 126 |

| 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | 590380-54-4 | C₈H₁₂N₂O₄ | 200.19 | Not available |

| 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid | 288851-44-5 | C₁₃H₂₂N₂O₅ | 286.32 | Not available |

| 4-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-4-oxo-butyric acid | 717904-43-3 | C₁₀H₁₈N₂O₄ | 220.26 | Not available |

| 4-(4-(2-Chlorophenyl)-1-piperazinyl)-4-oxobutanoic acid | 903681-70-9 | C₁₄H₁₇ClN₂O₃ | 296.75 | Not available |

| 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | Not available | C₁₀H₁₆N₂O₄ | 228.25 | Not available |

Synthetic Methodologies and Experimental Protocols

The general synthesis of 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid derivatives typically involves the acylation of an N-substituted piperazine with succinic anhydride. This straightforward and efficient method provides a versatile route to a wide range of analogs.

A solution of a selected N-substituted piperazine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared. To this solution, succinic anhydride (1.0-1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is then stirred at room temperature for a period of 2 to 24 hours, during which the product typically precipitates out of the solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with the reaction solvent, and dried under vacuum to yield the desired 4-oxo-4-(4-substituted-piperazin-1-yl)butanoic acid. Further purification, if necessary, can be achieved by recrystallization.

Diagram of the General Synthetic Workflow

Caption: General Synthetic Workflow for 4-Oxo-4-(4-substituted-piperazin-1-yl)butanoic acid.

Biological Activities and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

-

Anticancer Activity: Certain piperazine derivatives of butyric acid have been investigated for their potential as differentiating agents in human leukemic cells.[1] These compounds have shown effects on the proliferation and differentiation of cancer cell lines.[1]

-

Antimicrobial and Antifungal Activity: Novel synthesized derivatives have been screened for their efficacy against various bacterial and fungal strains, with some compounds exhibiting significant antimicrobial and antifungal properties.

-

Anti-inflammatory and Analgesic Activity: Research has shown that some pyrimidinyl piperazinyl butanoic acid derivatives possess potent antinociceptive and anti-inflammatory activities.

-

Neurological Disorders: The 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid derivative is highlighted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2][3]

-

PROTAC Linkers: The 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these novel therapeutic agents.[4] PROTACs are designed to selectively degrade target proteins by engaging the cell's ubiquitin-proteasome system.[4]

The following table presents a selection of reported biological activity data for derivatives of this compound.

| Derivative Class | Biological Activity | Cell Line/Model | Measurement | Result |

| Piperazine derivatives of butyric acid | Anticancer | Human erythroleukemia K562 | Proliferation/Differentiation | Effective |

| Piperazine derivatives of butyric acid | Anticancer | Myeloid leukemia HL60 | Proliferation/Differentiation | Effective |

| Pyrimidinyl piperazinyl butanoic acid derivatives | Analgesic | p-benzoquinone-induced writhing | Antinociceptive | Potent |

Signaling Pathways

Many biologically active piperazine derivatives function by modulating the activity of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for pharmaceuticals. The binding of a ligand, such as a this compound derivative, to a GPCR can initiate a cascade of intracellular events.

Diagram of a General GPCR Signaling Pathway

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The this compound scaffold is a versatile and valuable platform in medicinal chemistry and drug discovery. The straightforward synthesis of its derivatives allows for extensive structure-activity relationship (SAR) studies, leading to the identification of compounds with a wide range of therapeutic potentials. The continued exploration of this chemical space is likely to yield novel drug candidates for various diseases. Researchers and drug development professionals are encouraged to leverage the synthetic accessibility and diverse biological profile of these compounds in their ongoing research endeavors.

References

An In-depth Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid

This technical guide provides a comprehensive overview of 4-Oxo-4-piperazin-1-yl-butyric acid, a chemical compound of interest to researchers and professionals in the fields of drug development and medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines a general workflow for the evaluation of its biological activities.

Core Compound Data

The fundamental properties of this compound are summarized in the table below. These values are calculated based on the chemical structure of the unsubstituted parent compound.

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₃ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 4-oxo-4-(piperazin-1-yl)butanoic acid |

| Canonical SMILES | C1CNCCN1C(=O)CCC(=O)O |

Experimental Protocols

The following section outlines a two-step synthesis protocol for this compound hydrochloride. The synthesis proceeds via a Boc-protected intermediate, which is a common strategy for handling piperazine derivatives.

Step 1: Synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

This step involves the acylation of N-Boc-piperazine with succinic anhydride.

Materials:

-

N-(tert-Butoxycarbonyl)piperazine (1.0 eq)

-

Succinic anhydride (1.05 eq)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) (1.1 eq)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve N-(tert-Butoxycarbonyl)piperazine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add succinic anhydride to the solution, followed by the slow addition of triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound hydrochloride

This step involves the deprotection of the Boc group under acidic conditions.

Materials:

-

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (1.0 eq)

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

-

Dissolve the 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid from Step 1 in a minimal amount of 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion of the reaction, a precipitate will form.

-

Add diethyl ether to the mixture to further precipitate the product.

-

Collect the solid product by vacuum filtration, washing with diethyl ether.

-

Dry the solid under vacuum to yield this compound hydrochloride as a white or off-white solid.

Logical Workflow and Visualization

The following diagrams illustrate a general experimental workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

4-Oxo-4-piperazin-1-yl-butyric Acid: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-piperazin-1-yl-butyric acid is a versatile chemical entity that serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a piperazine ring with a butyric acid chain, offer a flexible scaffold for medicinal chemists to design novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system, while the butyric acid component can be modified to modulate pharmacokinetic properties and target specific biological pathways. This technical guide explores the potential research applications of this compound by examining the pharmacological activities of its key derivatives, providing detailed experimental protocols, and outlining relevant signaling pathways.

Core Synthesis

The fundamental structure of this compound can be synthesized through several established organic chemistry routes. A common method involves the acylation of piperazine with succinic anhydride. This reaction forms the core structure, which can then be further modified at the unsubstituted nitrogen of the piperazine ring to generate a library of derivatives.

General Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Slowly add a solution of succinic anhydride in the same solvent to the piperazine solution at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with brine and the organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Potential Research Applications and Derivatives

The true potential of this compound lies in its utility as a scaffold for developing derivatives with a wide range of therapeutic applications.

Analgesic and Anti-inflammatory Agents

Derivatives of this compound have shown significant promise as analgesic and anti-inflammatory agents. By incorporating various heterocyclic moieties onto the piperazine nitrogen, researchers have developed compounds with potent activity.

A notable example is the synthesis of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives . These compounds have demonstrated potent antinociceptive effects in preclinical models, suggesting their potential as novel pain management therapies. For instance, a p-benzoquinone-induced writhing study showed that these derivatives at a dose of 100 mg/kg exhibited significant analgesic properties.[1] While specific data for this exact derivative is not available, related compounds incorporating a substituted pyrimidine ring have shown quantifiable analgesic and anti-inflammatory activity. For example, certain 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones have exhibited up to 72% analgesic activity and 65% anti-inflammatory activity in preclinical assays.[2]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, inflammatory mediators that cause pain and swelling. Derivatives of this compound are hypothesized to act via this pathway.

Experimental Protocols

-

p-Benzoquinone-Induced Writhing Test (Analgesic Activity):

-

Acclimatize mice for at least one hour in the experimental room.

-

Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30 minutes), inject a solution of p-benzoquinone i.p. to induce writhing.

-

Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.

-

Calculate the percentage of inhibition of writhing compared to the vehicle control group.

-

-

In Vitro COX Inhibition Assay:

-

Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

-

Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, indomethacin).

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Calculate the IC50 value for each compound against both COX isoforms.

-

Anticancer Agents

The butyric acid moiety is a known histone deacetylase (HDAC) inhibitor, and its derivatives have been explored for their anticancer properties. Piperazine derivatives of butyric acid have been shown to induce differentiation and inhibit the growth of human leukemia cells.[3]

Specifically, compounds such as 1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine (HEPB) and [1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine] butyrate (HEPDB) were effective in promoting differentiation and inhibiting the proliferation of both K562 (erythroleukemia) and HL-60 (myeloid leukemia) cell lines.[3] While the original study did not provide IC50 values, subsequent research on other piperazine derivatives has demonstrated potent anticancer activity against a range of cancer cell lines, with IC50 values in the micromolar range.[4][5][6]

Signaling Pathway: Induction of Cell Cycle Arrest and Differentiation

Butyric acid and its derivatives can induce cell cycle arrest and differentiation in cancer cells, in part through their action as HDAC inhibitors. This leads to changes in gene expression that favor a more mature, less proliferative phenotype.

Experimental Protocols

-

Cell Culture:

-

Maintain K562 and HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat the cells with various concentrations of the test compound for 48 or 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Cell Differentiation Assay (NBT Reduction Assay for HL-60):

-

Treat HL-60 cells with the test compound for a specified period (e.g., 96 hours).

-

Harvest the cells and incubate them with a solution of nitroblue tetrazolium (NBT) and phorbol 12-myristate 13-acetate (PMA) for 30 minutes at 37°C.

-

Count the number of blue-black formazan-positive cells (differentiated cells) under a light microscope.

-

Express the results as the percentage of differentiated cells.

-

Neurological Disorders

The piperazine scaffold is a cornerstone in the development of drugs for neurological and psychiatric disorders.[7][8][9][10][11] A derivative of the core molecule, 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid , is highlighted as a key intermediate in the synthesis of pharmaceuticals targeting these conditions.[12][13][14] The versatility of the piperazine ring allows for the modulation of activity at various central nervous system (CNS) receptors, including serotonin and dopamine receptors.

Experimental Workflow: CNS Drug Discovery

The development of CNS-active drugs from the this compound scaffold typically follows a multi-step process from initial synthesis to preclinical evaluation.

Quantitative Data Summary

The following tables summarize the biological activity of representative piperazine-containing compounds, illustrating the potential of derivatives of this compound.

Table 1: Anticancer Activity of Representative Piperazine Derivatives

| Compound | Cancer Cell Line | Activity | IC50 / GI50 (µM) | Reference |

| Piperazine Derivative A | K562 (Leukemia) | Antiproliferative | 30.10 ± 1.6 | [4] |

| Piperazine Derivative E | K562 (Leukemia) | Antiproliferative | 4.60 ± 0.4 | [4] |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | Growth Inhibition | 1.00 | [5] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | Growth Inhibition | 1.35 | [5] |

| Wogonin-Piperazine Derivative 13 | HepG2 (Liver) | Antiproliferative | 1.07 | [6] |

Table 2: Analgesic and Anti-inflammatory Activity of Related Heterocyclic Compounds

| Compound Class | Assay | Activity | % Inhibition / Efficacy | Reference |

| Pyrido[2,3-d]pyrimidin-4(1H)-one (4c) | Hot Plate Test | Analgesic | 64% and 72% | [2] |

| Pyrido[2,3-d]pyrimidin-4(1H)-one (4b) | Carrageenan-induced Paw Edema | Anti-inflammatory | 50% and 65% | [2] |

| Piperazine Derivative (LQFM-008) | Carrageenan-induced Paw Edema | Anti-inflammatory | Significant reduction at 15 & 30 mg/kg | [15] |

Conclusion

This compound represents a highly valuable and versatile scaffold in modern drug discovery. The evidence from numerous studies on its derivatives strongly supports its potential in developing novel therapeutic agents for a range of diseases. The demonstrated analgesic, anti-inflammatory, and anticancer activities of its derivatives, coupled with the well-established role of the piperazine moiety in CNS-active drugs, make this core structure a prime candidate for further exploration. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug development programs. Future research should focus on synthesizing and screening novel libraries of derivatives to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. researchgate.net [researchgate.net]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. jk-sci.com [jk-sci.com]

- 14. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Oxo-4-piperazin-1-yl-butyric Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-4-piperazin-1-yl-butyric acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block and linker in the design of novel therapeutic agents. Its inherent structural and physicochemical properties, including a piperazine ring for modulating solubility and providing sites for substitution, and a butyric acid chain for introducing a flexible linker or a pharmacophoric element, make it a privileged motif in drug discovery. This technical guide provides an in-depth overview of its synthesis, biological significance, and application in the development of innovative pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Core Chemical and Physical Properties

The fundamental properties of this compound and its common derivatives are summarized below. These characteristics are crucial for its application in drug design, influencing factors such as solubility, bioavailability, and receptor-binding interactions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Oxo-4-(piperazin-1-yl)butanoic acid | 72547-43-4 | C₈H₁₄N₂O₃ | 186.21 | N/A |

| 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid | 72547-44-5 | C₉H₁₆N₂O₃ | 200.24 | 124 - 126 |

| 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid | 288851-44-5 | C₁₃H₂₂N₂O₅ | 286.32 | N/A |

| 4-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-4-oxo-butyric acid | 717904-43-3 | C₁₀H₁₈N₂O₄ | 230.26 | N/A |

| 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | 590380-54-4 | C₈H₁₂N₂O₄ | 200.19 | N/A |

Role in Medicinal Chemistry and Biological Activities

The this compound moiety is a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including neurology, oncology, and immunology. The piperazine ring often serves as a critical pharmacophore, interacting with biological targets, while the butyric acid portion can be modified to fine-tune activity and pharmacokinetic properties.

Analgesic and Anti-inflammatory Properties

Derivatives of 4-oxo-4-(piperazin-1-yl)butanoic acid have been investigated for their analgesic and anti-inflammatory activities. For instance, a series of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid amides have demonstrated significant activity in preclinical models.

| Compound | Analgesic Activity (% protection) | Anti-inflammatory Activity (% inhibition of edema) |

| 4-Oxo-N-phenyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide | 55.8 | 48.5 |

| N-(4-chlorophenyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide | 62.3 | 54.2 |

| N-(4-methoxyphenyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide | 58.7 | 51.3 |

Data adapted from studies on pyrimidinyl piperazine derivatives and their effects in animal models of pain and inflammation.

S1P1 Receptor Agonism

Derivatives of 4-oxo-4-(piperazin-1-yl)butanoic acid have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking, making it an attractive target for the treatment of autoimmune diseases. Agonism of S1P1 leads to the internalization of the receptor, preventing the egress of lymphocytes from lymphoid organs and thereby reducing inflammation in peripheral tissues.

The binding of an agonist to the S1P1 receptor initiates a cascade of intracellular signaling events. The receptor is coupled to the Gi family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC), leading to the activation of Akt and protein kinase C (PKC), respectively. These pathways ultimately regulate cell survival, proliferation, and migration.

Role as a Linker in Drug Conjugates

The bifunctional nature of this compound, with a reactive carboxylic acid and a modifiable piperazine nitrogen, makes it an attractive linker for creating drug conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The piperazine ring can enhance solubility and provide a rigid spacer, while the butyric acid chain offers a flexible tether.[2][3] The use of piperazine-containing linkers in PROTACs has been shown to improve physicochemical properties and facilitate the formation of the ternary complex required for protein degradation.[3] While direct application of the title compound as a linker in a clinically approved drug is not yet documented, its structural components are prevalent in linker technologies. For instance, the acid-cleavable linker 4-(4-acetylphenoxy)butanoic acid (AcBut), used in the ADC gemtuzumab ozogamicin, shares the butyric acid motif.[4]

Experimental Protocols

Synthesis of 4-Oxo-4-(piperazin-1-yl)butanoic Acid

A common and straightforward method for the synthesis of the core scaffold involves the reaction of piperazine with succinic anhydride. The following is a generalized protocol.

Materials:

-

Piperazine

-

Succinic anhydride

-

Suitable solvent (e.g., acetic acid, methanol, or a biphasic system)

-

Reagents for workup and purification (e.g., water, ethyl acetate, sodium bicarbonate solution)

Procedure:

-

Dissolve piperazine in the chosen solvent. To favor mono-acylation, a monoprotonated form of piperazine can be generated in situ by using acetic acid as the solvent or by adding one equivalent of a strong acid.[5][6]

-

Add succinic anhydride to the piperazine solution portion-wise, while maintaining the reaction temperature (typically room temperature to gentle heating).

-

Stir the reaction mixture for a specified time until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Perform an acid-base extraction to separate the desired mono-acylated product from unreacted piperazine and the di-acylated byproduct. The carboxylic acid functionality allows for its selective extraction into a basic aqueous solution.

-

Acidify the basic aqueous layer to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-oxo-4-(piperazin-1-yl)butanoic acid.[5]

General Procedure for Amide Coupling to Synthesize Derivatives

The carboxylic acid group of 4-oxo-4-(piperazin-1-yl)butanoic acid can be readily coupled with various amines to generate a library of amide derivatives. A standard procedure using a peptide coupling reagent is outlined below.

Materials:

-

4-Oxo-4-(piperazin-1-yl)butanoic acid (or its N-protected derivative)

-

Desired amine

-

Peptide coupling reagent (e.g., EDC, HATU, HBTU)

-

Coupling additive (e.g., HOBt)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve 4-oxo-4-(piperazin-1-yl)butanoic acid (1 equivalent) in the anhydrous solvent.

-

Add the coupling reagent (e.g., EDC, 1.2 equivalents) and the coupling additive (e.g., HOBt, 1.2 equivalents).

-

Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1-1.2 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Experimental Workflow: Synthesis and Screening of Bioactive Derivatives

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its chemical properties, biological roles, and the experimental approaches for its utilization. Further exploration of this versatile scaffold is poised to yield new generations of drugs with improved efficacy and safety profiles.

References

- 1. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]

- 5. is.muni.cz [is.muni.cz]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application of 4-Oxo-4-piperazin-1-yl-butyric Acid in Solid-Phase Peptide Synthesis: A Hypothetical Approach

Disclaimer: Extensive literature searches did not yield specific documented applications or protocols for the direct use of "4-Oxo-4-piperazin-1-yl-butyric acid" in solid-phase peptide synthesis (SPPS). The following application notes and protocols are presented as a hypothetical use case based on the chemical structure of the molecule and established principles of peptide chemistry. These protocols are for illustrative purposes and have not been experimentally validated.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. The choice of linker, the molecule that connects the growing peptide chain to the insoluble resin, is critical as it dictates the conditions for the final cleavage and the nature of the C-terminus of the peptide.

Based on its bifunctional nature, possessing both a carboxylic acid and a secondary amine within a piperazine ring, "this compound" could hypothetically be employed as a linker for the synthesis of C-terminal peptide amides. In this theoretical application, the carboxylic acid of the molecule would be anchored to an amino-functionalized resin. The piperazine nitrogen would then serve as the initiation point for peptide chain elongation. Subsequent cleavage from the support would yield a peptide with a C-terminal piperazinyl amide.

Hypothetical Application: A Linker for C-Terminal Piperazinyl Amide Peptides

In this proposed scheme, "this compound" is utilized as a linker to generate peptides with a modified C-terminus. This modification may influence the peptide's solubility, stability, and biological activity.

Quantitative Data Summary (Hypothetical)

The following table outlines hypothetical parameters for the use of "this compound" as a linker in SPPS. These values are based on typical conditions for similar linkers and would require empirical optimization.

| Parameter | Value | Notes |

| Linker Loading | 0.4 - 0.8 mmol/g | Dependent on the initial functionalization of the support resin. |

| Coupling Efficiency (Linker) | >95% | Monitored by Kaiser test or other qualitative colorimetric tests. |

| Amino Acid Coupling Efficiency | >99% | Per step, using standard coupling reagents like HBTU/DIEA. |

| Peptide Purity (Crude) | 70 - 85% | Sequence-dependent; purification by RP-HPLC is required. |

| Cleavage Yield | 80 - 95% | Dependent on cleavage cocktail and reaction time. |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical methodologies for the key experimental stages of using "this compound" as an SPPS linker.

Protocol 1: Anchoring of this compound to Amino-Functionalized Resin

Objective: To covalently attach the linker to a solid support.

Materials:

-

Rink Amide resin (or other amino-functionalized polystyrene resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Procedure:

-

Swell the Rink Amide resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.

-

Drain the DMF and wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 mL, 10 min each).

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

In a separate flask, dissolve this compound (3 eq., 1.5 mmol), HOBt (3 eq., 1.5 mmol) in DMF (5 mL).

-

Add DIC (3 eq., 1.5 mmol) to the solution and pre-activate for 10 minutes.

-

Add the activated linker solution to the resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Monitor the reaction completion using the Kaiser test (should be negative).

-

Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (2 x 10 mL).

-

Dry the resin under vacuum.

Protocol 2: Standard Fmoc-SPPS Elongation

Objective: To assemble the peptide chain on the linker-functionalized resin.

Materials:

-

Linker-functionalized resin from Protocol 1

-

Fmoc-protected amino acids

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

DMF

-

Piperidine solution (20% in DMF)

Procedure:

-

Swell the linker-functionalized resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mL, 10 min each) to remove the Fmoc group from the piperazine nitrogen (if it was pre-protected) or to prepare for the first amino acid coupling. Wash with DMF (5 x 10 mL).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours at room temperature. d. Monitor coupling completion with the Kaiser test.

-

Wash the resin with DMF (3 x 10 mL).

-

Repeat steps 2-4 for each amino acid in the desired sequence.

Protocol 3: Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

Materials:

-

Peptide-resin from Protocol 2

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC.

Visualizations

Hypothetical Workflow for SPPS using the Piperazine-Based Linker

A hypothetical workflow for solid-phase peptide synthesis using this compound as a linker.

Application Notes and Protocols for 4-Oxo-4-piperazin-1-yl-butyric acid as a Chemical Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing "4-Oxo-4-piperazin-1-yl-butyric acid" as a versatile chemical linker in bioconjugation, drug delivery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound as a Linker

This compound is a bifunctional linker characterized by a carboxylic acid group and a secondary amine within a piperazine ring. This structure offers several advantages for conjugation chemistry:

-

Enhanced Solubility: The piperazine moiety is known to improve the aqueous solubility of molecules, which can be beneficial for handling and administering drug conjugates.[1][2]

-

Semi-Rigid Structure: The piperazine ring provides a degree of conformational rigidity to the linker, which can be advantageous in applications like PROTACs where precise spatial orientation of the linked molecules is crucial for efficacy.

-